
Physical and chemical properties of 1-Cbz-3-
azetidineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:

2-(1-

((Benzyloxy)carbonyl)azetidin-3-
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Cat. No.: B1388106 Get Quote

An In-depth Technical Guide to 1-Cbz-3-azetidineacetic Acid: Properties, Synthesis, and

Applications

Introduction
1-Cbz-3-azetidineacetic acid is a bifunctional synthetic building block of significant interest to

researchers and scientists in the field of drug development and medicinal chemistry. As a

derivative of azetidine, a saturated four-membered heterocyclic amine, it provides a rigid,

constrained scaffold that is increasingly utilized to impart favorable pharmacokinetic and

pharmacodynamic properties to novel therapeutic agents. The presence of a carboxylic acid

moiety and a carbamoyl-protected amine allows for orthogonal chemical modifications, making

it a versatile component in the synthesis of complex molecules.

This guide provides a comprehensive overview of the core physical and chemical properties of

1-Cbz-3-azetidineacetic acid, detailed experimental protocols for its synthesis and subsequent

reactions, and an exploration of its applications, particularly as a linker in advanced therapeutic

modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras

(PROTACs). The insights herein are curated for professionals seeking to leverage this valuable

building block in their research and development endeavors.
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The fundamental physical and chemical characteristics of a compound are critical for its

handling, reaction setup, and formulation. 1-Cbz-3-azetidineacetic acid is typically a solid at

room temperature.[1] A summary of its key properties is presented below.

Property Value Source(s)

Molecular Formula C₁₃H₁₅NO₄ [2]

Molecular Weight 249.26 g/mol [2]

CAS Number 319470-14-9 [2]

Appearance White to off-white solid [1]

Purity Typically ≥97% [2]

Solubility
Soluble in DMSO (100 mg/mL

with sonication)
[3]

Storage Conditions

Powder: -20°C (3 years), 4°C

(2 years). In solvent: -80°C (6

months), -20°C (1 month)

[1][3]

Chemical Stability
Stable under recommended

storage conditions.
[4]

Incompatible Materials
Strong acids/alkalis, strong

oxidizing/reducing agents.
[4]

Note: Some sources refer to the closely related compound 1-Cbz-azetidine-3-carboxylic acid

(CAS: 97628-92-7), which has a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of

235.24 g/mol .[1][5] It is crucial for researchers to verify the exact structure and CAS number

for their specific application.

Structural Diagram
The structure of 1-Cbz-3-azetidineacetic acid features a central azetidine ring, N-protected with

a carboxybenzyl (Cbz) group, and a carboxymethyl group at the 3-position.

Caption: Chemical structure of 1-Cbz-3-azetidineacetic acid.
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Synthesis and Reactivity
The synthesis of 1-Cbz-3-azetidineacetic acid typically involves multi-step sequences starting

from commercially available azetidine precursors. The rationale behind the synthetic design is

to build the acetic acid side chain while the nitrogen is protected, preventing unwanted side

reactions.

A plausible synthetic workflow can be envisioned starting from 1-Cbz-3-azetidinone. This

approach leverages well-established organic chemistry transformations.

1-Cbz-3-azetidinone
Wittig Reaction Product
(Alkene intermediate)

 Ph₃P=CHCO₂Et
 (Wittig Reagent) Hydrogenation Product

(Ester intermediate)

 H₂, Pd/C
 (Catalytic Hydrogenation) 1-Cbz-3-azetidineacetic acid

 1. LiOH, H₂O/THF
 2. H₃O⁺

 (Ester Hydrolysis) 

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-Cbz-3-azetidineacetic acid.

Key Reactions
Cbz Deprotection: The carboxybenzyl (Cbz) group is a workhorse protecting group for

amines due to its stability under a wide range of conditions and its facile removal. The most

common method for Cbz deprotection is catalytic hydrogenation (e.g., using H₂ gas and a

palladium on carbon catalyst). This reaction is clean and high-yielding, liberating the free

secondary amine of the azetidine ring for subsequent functionalization.

Carboxylic Acid Activation and Coupling: The carboxylic acid moiety is readily activated for

amide bond formation. Standard peptide coupling reagents such as HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are highly effective.

This reaction is fundamental for integrating the molecule into peptide chains or attaching it to

other amine-containing molecules.
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The rigid azetidine core and the bifunctional nature of 1-Cbz-3-azetidineacetic acid make it an

attractive linker component in the design of sophisticated therapeutic constructs.

PROTAC and ADC Linkers
In the rapidly evolving fields of PROTACs and ADCs, the linker connecting the targeting ligand

to the payload (a cytotoxic drug for ADCs, or an E3 ligase binder for PROTACs) is a critical

determinant of efficacy and safety.[3] 1-Cbz-3-azetidineacetic acid serves as a non-cleavable,

alkyl chain-based linker.[3] The azetidine ring provides a structurally constrained element,

which can help to control the spatial orientation of the connected moieties and improve

pharmacokinetic properties such as solubility and metabolic stability.

PROTAC Molecule

Target Protein
Ligand

Linker Scaffold
(Derived from

1-Azetidineacetic Acid)

Amide Bond

E3 Ligase
Ligand

Amide Bond

Click to download full resolution via product page

Caption: Role of the azetidineacetic acid scaffold as a linker in a PROTAC.

Spectroscopic Characterization
While specific spectra for 1-Cbz-3-azetidineacetic acid are not publicly available, its structure

allows for the prediction of characteristic signals in various spectroscopic analyses. Certificates
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of Analysis for the related compound 1-Cbz-azetidine-3-carboxylic acid confirm that the ¹H

NMR spectrum is consistent with the structure.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the

benzyl group (typically in the 7.3-7.4 ppm range). The benzylic CH₂ protons of the Cbz group

would appear as a singlet around 5.1 ppm. The protons on the azetidine ring and the

adjacent methylene group of the acetic acid moiety would appear as complex multiplets in

the aliphatic region (likely 2.5-4.5 ppm). The acidic proton of the carboxylic acid would be a

broad singlet at a higher chemical shift (>10 ppm), which is exchangeable with D₂O.

¹³C NMR: The carbonyl carbons of the Cbz group and the carboxylic acid would be visible in

the 170-180 ppm range. The aromatic carbons would appear between 127-137 ppm. The

benzylic carbon and the carbons of the azetidine ring and acetic acid side chain would be

found in the upfield region (30-70 ppm).

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the

carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid

(around 1700-1725 cm⁻¹), and another strong C=O stretch for the carbamate (around 1680-

1700 cm⁻¹).

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the [M+H]⁺ ion for

the protonated molecule and/or the [M-H]⁻ ion in negative mode, corresponding to the

molecular weight plus or minus a proton.

Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis and manipulation

of 1-Cbz-3-azetidineacetic acid, grounded in established chemical principles.

Protocol 1: Hypothetical Synthesis of 1-Cbz-3-
azetidineacetic acid
This protocol outlines a potential synthesis from 1-Cbz-3-azetidinone.

Step 1: Horner-Wadsworth-Emmons Reaction
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To a stirred, cooled (0 °C) solution of sodium hydride (1.2 eq) in dry THF, add triethyl

phosphonoacetate (1.1 eq) dropwise under an inert atmosphere (N₂ or Ar).

Allow the mixture to warm to room temperature and stir for 30 minutes to form the ylide.

Cool the reaction mixture back to 0 °C and add a solution of 1-Cbz-3-azetidinone (1.0 eq) in

dry THF dropwise.

Stir the reaction at room temperature overnight.

Quench the reaction carefully with saturated aqueous NH₄Cl solution.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography to yield the α,β-unsaturated ester

intermediate.

Step 2: Catalytic Hydrogenation

Dissolve the unsaturated ester intermediate (1.0 eq) in ethanol or methanol in a flask

suitable for hydrogenation.

Add palladium on carbon (10% w/w, ~5 mol%) to the solution.

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation

apparatus).

Stir the mixture vigorously under a hydrogen atmosphere at room temperature until TLC or

LC-MS analysis indicates complete consumption of the starting material.

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad

with the reaction solvent.

Concentrate the filtrate under reduced pressure to obtain the saturated ester.
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Step 3: Saponification (Ester Hydrolysis)

Dissolve the saturated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

Add lithium hydroxide (LiOH, ~2-3 eq) and stir the mixture at room temperature.

Monitor the reaction by TLC or LC-MS.

Once the reaction is complete, remove the THF under reduced pressure.

Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1M HCl.

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane)

(3x).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1-

Cbz-3-azetidineacetic acid.

Protocol 2: Cbz-Group Deprotection
Dissolve 1-Cbz-3-azetidineacetic acid (1.0 eq) in methanol.

Add palladium on carbon (10% w/w, ~5-10 mol%).

Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 2-4

hours.

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

Upon completion, filter the catalyst through Celite and wash the filter cake with methanol.

Concentrate the filtrate under reduced pressure to afford the deprotected 3-azetidineacetic

acid.

Conclusion
1-Cbz-3-azetidineacetic acid stands out as a highly valuable and versatile building block for

modern drug discovery. Its unique combination of a constrained azetidine scaffold, a readily

modifiable carboxylic acid handle, and a stable yet removable Cbz protecting group provides
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medicinal chemists with a powerful tool for synthesizing complex and potent therapeutic

agents. Understanding its core physicochemical properties, reactivity, and established

protocols is essential for unlocking its full potential in the development of next-generation

pharmaceuticals, including ADCs and PROTACs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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